ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate
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Overview
Description
Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thieno[2,3-d]pyrimidine core, along with a chlorophenyl group, makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Sulfanyl Acetylation: The thieno[2,3-d]pyrimidine derivative is then reacted with a sulfanyl acetylating agent to introduce the sulfanyl group.
Glycinate Formation: Finally, the compound is esterified with ethyl glycinate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted thienopyrimidine derivatives
Scientific Research Applications
Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity . The sulfanyl group may contribute to the compound’s redox properties, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a pyridine ring fused to the pyrimidine core, offering different biological activities.
Uniqueness
Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as a therapeutic agent, while the thieno[2,3-d]pyrimidine core provides a versatile scaffold for further chemical modifications .
Biological Activity
Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features suggest various mechanisms of action that could be exploited for therapeutic purposes.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structural components:
- Molecular Formula : C19H20ClN2O2S2
- Molecular Weight : 404.93 g/mol
- CAS Number : 314041-83-3
This compound includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activity, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt pathways.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (breast cancer) | 15.6 | Apoptosis induction | |
A549 (lung cancer) | 12.3 | Cell cycle arrest | |
HeLa (cervical cancer) | 10.5 | Inhibition of migration |
Antimicrobial Activity
The compound's thienopyrimidine structure has been associated with antimicrobial properties. Studies have reported that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Candida albicans | 16 µg/mL | Fungicidal |
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or protein synthesis in target cells.
- Interference with Cell Signaling : It can modulate key signaling pathways that control cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Antitumor Efficacy
A study conducted on a series of thienopyrimidine derivatives demonstrated that this compound exhibited remarkable antitumor efficacy in xenograft models of breast cancer. The study reported a significant reduction in tumor volume compared to control groups.
Case Study 2: Antimicrobial Spectrum
In another investigation, the antimicrobial spectrum of this compound was evaluated against a panel of pathogens. The results indicated that it effectively inhibited the growth of multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
Properties
Molecular Formula |
C18H16ClN3O3S2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
ethyl 2-[[2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-2-25-15(24)7-20-14(23)9-27-18-16-13(8-26-17(16)21-10-22-18)11-3-5-12(19)6-4-11/h3-6,8,10H,2,7,9H2,1H3,(H,20,23) |
InChI Key |
LNJQBNSXQWYYCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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